molecular formula C13H24O6 B610264 Propargyl-PEG6-alcohol CAS No. 1036204-60-0

Propargyl-PEG6-alcohol

Cat. No.: B610264
CAS No.: 1036204-60-0
M. Wt: 276.329
InChI Key: IDULHQAZDNBPID-UHFFFAOYSA-N
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Description

Propargyl-PEG6-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound in various applications .

Mechanism of Action

Target of Action

Propargyl-PEG6-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

The propargyl group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of target proteins via the ubiquitin-proteasome system . The compound’s role as a PROTAC linker means it facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to the protein’s ubiquitination and subsequent degradation .

Pharmacokinetics

It’s known that the compound is a peg-based protac linker . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is commonly used to improve the pharmacokinetics of drugs. It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance the bioavailability of drugs .

Result of Action

The primary result of this compound’s action is the degradation of specific protein targets within the cell . By facilitating the recruitment of an E3 ubiquitin ligase to these targets, the compound enables the selective degradation of proteins, which can have various molecular and cellular effects depending on the specific targets involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the polymerization conditions of propargyl alcohol, a related compound, depend on the used solvents and gases . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG6-alcohol can be synthesized through the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature . Another method involves the use of rongalite as a C1 unit to prepare primary propargylic alcohols from terminal alkynes .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDULHQAZDNBPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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